3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile
Description
3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile is a β-oxonitrile derivative characterized by a phenyl ring substituted with chlorine and methyl groups at the 3- and 2-positions, respectively, linked to a ketone and nitrile functional group. This compound belongs to a broader class of 3-aryl-3-oxopropanenitriles, which are pivotal intermediates in synthesizing heterocycles, pharmaceuticals, and agrochemicals. Its structure imparts unique electronic and steric properties, influencing reactivity in condensation, alkylation, and cyclization reactions .
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXCIPBFTUHMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 3-chloro-2-methylbenzaldehyde with cyanoacetamide under specific conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a base, such as piperidine, and under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of optimized reaction conditions, such as temperature control and the choice of solvent, can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Chloro-2-methylphenyl)-3-oxopropanoic acid or its esters.
Reduction: 3-(3-Chloro-2-methylphenyl)-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The substituents on the phenyl ring significantly alter the compound’s electronic profile, solubility, and spectral characteristics. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-NO2 group in 3-(4-nitrophenyl)-3-oxopropanenitrile enhances electrophilicity at the ketone, favoring nucleophilic attacks in azomethine formation .
- Heterocyclic Substituents: The benzofuran moiety in 3-(benzofuran-3-yl)-3-oxopropanenitrile increases π-conjugation, altering UV-Vis absorption and fluorescence properties .
Reactivity in Condensation and Cyclization Reactions
- Knoevenagel Condensation: 3-(4-Fluorophenyl)-3-oxopropanenitrile reacts efficiently with aldehydes to form acrylonitrile derivatives, attributed to fluorine’s electronegativity enhancing carbonyl electrophilicity .
- Thiophene Derivatives: The thieno[2,3-b]thiophene-substituted analog () exhibits unique reactivity due to sulfur’s polarizability, enabling bis-heterocycle formation under catalytic conditions .
- Indole Derivatives: 3-(1H-indol-3-yl)acrylonitriles () demonstrate bioactivity in anticancer studies, highlighting the role of nitrogen heterocycles in pharmacological applications .
Biological Activity
Overview
3-(3-Chloro-2-methylphenyl)-3-oxopropanenitrile, identified by its CAS number 72569-28-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitrile functional group and a chlorinated aromatic moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 221.66 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Its structure allows it to fit into active sites, potentially modulating enzymatic activity or receptor signaling.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related nitriles have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar activities.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been hypothesized that the compound could inhibit the growth of cancer cells by interfering with critical cellular processes such as apoptosis and cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study examined the effects of related compounds on Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, indicating potential antimicrobial efficacy for similar structures.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
